6-(4-ethoxyphenyl)-3-(pyridin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
WAY-334681-A is a chemical compound known for its unique structure and properties. It is identified by its chemical name, N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-334681-A involves multiple steps, starting with the preparation of the oxadiazole ring. The process typically includes the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. This intermediate is then reacted with appropriate reagents to introduce the phenyl and sulfanyl groups, followed by the acetamide formation .
Industrial Production Methods
Industrial production of WAY-334681-A may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-334681-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups in WAY-334681-A can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
WAY-334681-A has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of WAY-334681-A involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to downstream effects. The compound’s structure allows it to fit into the active sites of these targets, modulating their function and influencing various biochemical pathways .
Comparison with Similar Compounds
WAY-334681-A can be compared with other similar compounds, such as:
- N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-triazol-2-yl)sulfanyl]acetamide
These compounds share structural similarities but differ in the heterocyclic ring, which imparts unique properties and reactivity to each compound.
Properties
Molecular Formula |
C17H15N5OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H15N5OS/c1-2-23-14-7-5-12(6-8-14)15-11-24-17-20-19-16(22(17)21-15)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3 |
InChI Key |
ORTLTSSMRFZBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CN=CC=C4 |
Origin of Product |
United States |
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